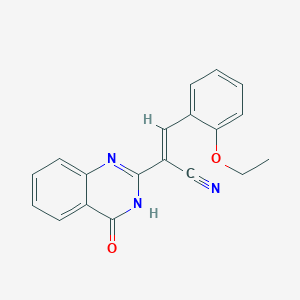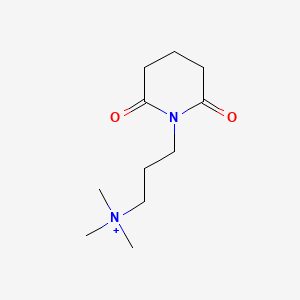![molecular formula C26H30N4O2S B11647874 4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B11647874.png)
4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-(2-{[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-{[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole moiety. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The resulting benzodiazole is then reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(2-{[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-METHYL-N-(2-{[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(2-{[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodiazole moiety may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(4-Methyl-2-pyrimidinyl)sulfanilamide
- Sulfamerazine
Uniqueness
4-METHYL-N-(2-{[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of both a benzodiazole and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H30N4O2S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-methyl-N-[2-[[(1-pentylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H30N4O2S/c1-3-4-9-18-30-25-13-8-7-12-24(25)28-26(30)27-19-21-10-5-6-11-23(21)29-33(31,32)22-16-14-20(2)15-17-22/h5-8,10-17,29H,3-4,9,18-19H2,1-2H3,(H,27,28) |
InChI Key |
AMJBNVBAVDOANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11647791.png)
![methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11647798.png)
![N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B11647799.png)

![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)
![3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11647818.png)
![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)


![{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone](/img/structure/B11647848.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647853.png)

![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647864.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11647882.png)
